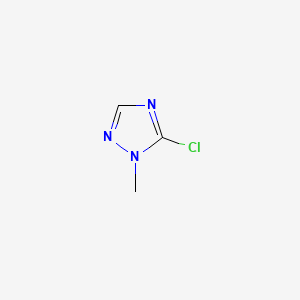

5-Chloro-1-methyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUJAPIAZAJWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205192 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-99-0 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a detailed exploration of the primary synthetic pathways to this versatile intermediate. We will delve into two core strategies: the application of the Sandmeyer reaction on an amino precursor and the direct chlorination of a hydroxyl-substituted triazole. This document will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the practical considerations for each route, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules with high affinity and selectivity for biological targets. The introduction of a chlorine atom at the 5-position of the 1-methyl-1H-1,2,4-triazole ring further enhances its utility as a synthetic intermediate. The chloro group can serve as a leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes this compound a valuable starting material for the development of novel therapeutics.

Synthetic Pathway 1: The Sandmeyer Reaction Approach

A robust and widely utilized method for the introduction of a halogen onto an aromatic or heteroaromatic ring is the Sandmeyer reaction.[1][2] This pathway commences with the readily available precursor, 1-methyl-1H-1,2,4-triazol-5-amine, which is converted to the target chloro-derivative via a diazonium salt intermediate.

Conceptual Framework

The Sandmeyer reaction is a two-step process.[1][3] The first step is the diazotization of a primary aromatic amine, in this case, 1-methyl-1H-1,2,4-triazol-5-amine, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4][5] The resulting diazonium salt is often unstable and is used immediately in the subsequent step.

The second step involves the displacement of the diazonium group with a chloride ion, catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[1][6] The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and yielding the desired this compound.

Visualizing the Pathway

Caption: Synthetic route to this compound via the Sandmeyer reaction.

Experimental Protocol

Part A: Synthesis of 1-methyl-1H-1,2,4-triazol-5-amine

A common route to the necessary amino precursor involves the reduction of 1-methyl-5-nitro-1H-1,2,4-triazole.[7]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-1,2,4-triazol-5-amine, which can be used in the next step with or without further purification.

Part B: Sandmeyer Reaction

-

Diazotization:

-

Suspend 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Chlorination:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| A | 1-methyl-5-nitro-1H-1,2,4-triazole | H₂, Pd/C | >90% | >95% |

| B | 1-methyl-1H-1,2,4-triazol-5-amine | NaNO₂, HCl, CuCl | 60-80% | >98% (after purification) |

Synthetic Pathway 2: Chlorination of 1-methyl-1H-1,2,4-triazol-5-ol

An alternative and equally effective strategy involves the direct chlorination of a hydroxyl-substituted triazole precursor, 1-methyl-1H-1,2,4-triazol-5-ol. This method often utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9]

Conceptual Framework

This pathway begins with the synthesis of 1-methyl-1H-1,2,4-triazol-5-ol. A common method to access this precursor is through the diazotization of 1-methyl-1H-1,2,4-triazol-5-amine, followed by hydrolysis of the resulting diazonium salt.[1]

The core of this pathway is the conversion of the hydroxyl group of 1-methyl-1H-1,2,4-triazol-5-ol to a chloro group. Phosphorus oxychloride is a powerful and widely used reagent for this transformation.[8] The reaction mechanism is believed to involve the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.

Visualizing the Pathway

Caption: Synthetic route to this compound via chlorination of the corresponding triazol-5-ol.

Experimental Protocol

Part A: Synthesis of 1-methyl-1H-1,2,4-triazol-5-ol

-

Diazotization and Hydrolysis:

-

Dissolve 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in dilute sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly heat the reaction mixture to boiling and reflux for 1-2 hours.

-

Monitor the reaction for the cessation of nitrogen gas evolution.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If necessary, neutralize the solution with a base (e.g., sodium carbonate) to facilitate precipitation.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-1,2,4-triazol-5-ol.

-

Part B: Chlorination with Phosphorus Oxychloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 1-methyl-1H-1,2,4-triazol-5-ol (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for several hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, chloroform).

-

-

Purification:

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| A | 1-methyl-1H-1,2,4-triazol-5-amine | NaNO₂, H₂SO₄ | 70-85% | >95% |

| B | 1-methyl-1H-1,2,4-triazol-5-ol | POCl₃ | 75-90% | >98% (after purification) |

Comparative Analysis of Synthetic Pathways

| Feature | Sandmeyer Reaction | Chlorination with POCl₃ |

| Starting Material | 1-methyl-1H-1,2,4-triazol-5-amine | 1-methyl-1H-1,2,4-triazol-5-ol |

| Key Reagents | NaNO₂, HCl, CuCl | POCl₃ |

| Advantages | - Well-established and reliable method. - Avoids the use of highly corrosive POCl₃. | - Often provides higher yields. - Can be more direct if the hydroxyl precursor is readily available. |

| Disadvantages | - Use of copper salts can lead to metal contamination. - Diazonium intermediates can be unstable. | - POCl₃ is highly corrosive and moisture-sensitive. - Quenching step is highly exothermic and requires caution. |

| Safety Considerations | - Handling of potentially unstable diazonium salts. - Proper disposal of copper waste. | - Use of a highly reactive and corrosive reagent (POCl₃). - Careful handling during the quenching step. |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound can be effectively achieved through two primary pathways: the Sandmeyer reaction of 1-methyl-1H-1,2,4-triazol-5-amine and the chlorination of 1-methyl-1H-1,2,4-triazol-5-ol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both methods provide reliable access to this valuable building block, enabling the continued exploration of novel 1,2,4-triazole-based compounds in the pursuit of new and improved therapeutic agents.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Introduction: The Significance of 5-Chloro-1-methyl-1H-1,2,4-triazole

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1][2][3] Derivatives of 1,2,4-triazole are integral to numerous marketed drugs, including antifungal agents like Fluconazole, antivirals such as Ribavirin, and anti-cancer therapies like Letrozole.[4] Their widespread application stems from a unique combination of metabolic stability, hydrogen bonding capability, and dipole character, which allows them to interact effectively with a diverse range of biological targets.[3][5]

This compound (CAS No. 56616-99-0) is a key heterocyclic building block used in the synthesis of these more complex, biologically active molecules. Its precise structure—featuring a chloro-substituent and a methyl group on the triazole ring—offers specific steric and electronic properties that are exploited in drug design. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for the structural elucidation of this compound using a multi-technique spectroscopic approach. We will detail the optimized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provide an expert interpretation of the predicted spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of heterocyclic compounds.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for all spectral interpretation.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄ClN₃ |

| Molecular Weight | 117.54 g/mol |

| Boiling Point | 235.2 °C (Predicted) |

| Density | 1.46 g/cm³ (Predicted) |

| pKa | 0.98 (Predicted) |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for complete characterization.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in the ¹³C spectrum (δ ≈ 77 ppm). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) because it is chemically inert and its sharp singlet signal does not overlap with most analyte signals. For quantitative analysis, a sufficient relaxation delay (D1) is crucial to allow for complete magnetization recovery between pulses, ensuring accurate signal integration.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Spectrometer Preparation: Insert the sample, lock the field on the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.[7] Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.[8]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 45° pulse angle to balance signal intensity with quantitative accuracy for a routine spectrum.[7]

-

Set the acquisition time to ~4 seconds.

-

Set the relaxation delay (D1) to 2-5 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover 0-200 ppm.

-

Use a 30° pulse angle and an acquisition time of ~4 seconds.[7]

-

Employ proton-decoupled mode to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). For quantitative ¹³C NMR, inverse-gated decoupling must be used.[6]

-

Acquire a sufficient number of scans (e.g., 512 or more) as the natural abundance of ¹³C is low (~1.1%).[9]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.[10]

Predicted ¹H NMR Spectrum

The structure suggests two distinct proton environments:

-

N-Methyl (N-CH₃): This group is attached to a nitrogen atom within the aromatic triazole ring. It has no adjacent protons, so it will appear as a sharp singlet . Its chemical shift is predicted to be in the range of δ 3.8 - 4.2 ppm . This downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

-

Triazole Proton (C-H): The single proton on the triazole ring (C3-H) is also in an aromatic environment and has no neighboring protons. It will appear as a singlet . Its chemical shift is expected in the aromatic region, predicted to be around δ 7.8 - 8.2 ppm .[11]

Predicted ¹³C NMR Spectrum

The molecule has three unique carbon atoms, which will result in three distinct signals in the proton-decoupled spectrum:

-

N-Methyl Carbon (N-CH₃): This aliphatic carbon is attached to a nitrogen. It is expected to appear in the upfield region, around δ 35 - 45 ppm .

-

Triazole Ring Carbons (C3 and C5): These are sp²-hybridized carbons within a heteroaromatic ring. Their chemical shifts will be significantly downfield.

-

C5-Cl: This carbon is directly attached to the highly electronegative chlorine atom and two nitrogen atoms. It will be the most deshielded carbon, with a predicted chemical shift of δ 150 - 158 ppm .

-

C3-H: This carbon is attached to a hydrogen and flanked by two nitrogen atoms. Its chemical shift is predicted to be in the range of δ 142 - 148 ppm . The chemical shifts of triazole ring carbons are highly sensitive to their electronic environment.[12][13]

-

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

| Group | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |

|---|---|---|---|---|

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | 35 - 45 |

| C3-H | 7.8 - 8.2 | Singlet | 1H | 142 - 148 |

| C5-Cl | - | - | - | 150 - 158 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders.[14] It requires minimal to no sample preparation, unlike the traditional KBr pellet method, and ensures excellent contact between the sample and the IR beam via the ATR crystal (often diamond).[15][16] This results in high-quality, reproducible spectra. A background scan of the clean, empty crystal is essential to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

Experimental Protocol: ATR-FTIR

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[17]

-

Sample Analysis: Place a small amount of the this compound powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[16]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Expected IR Absorption Bands

The IR spectrum will be characterized by several key absorption bands corresponding to the vibrations of its functional groups:

-

C-H Stretching: The sp³ C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2990 cm⁻¹ ). The sp² C-H bond on the triazole ring will show a weaker absorption above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).[18]

-

C=N and N=N Stretching (Ring Vibrations): These are characteristic of aromatic and heteroaromatic rings. Strong to medium intensity bands are expected in the 1450-1650 cm⁻¹ region. For 1,2,4-triazoles, these are often observed as a series of sharp bands.[19][20]

-

C-N Stretching: The stretching vibrations for C-N single bonds within the ring and for the N-CH₃ bond will appear in the fingerprint region, typically between 1100-1350 cm⁻¹ .[21]

-

C-Cl Stretching: The carbon-chlorine stretch is expected to produce a medium to strong absorption in the lower frequency region of the fingerprint region, typically between 700-850 cm⁻¹ .

Table 3: Predicted Major IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch | 2950 - 2990 | Medium |

| C=N / N=N Ring Stretch | 1450 - 1650 | Strong to Medium |

| C-N Stretch | 1100 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Medium to Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this triazole derivative.[22] It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly establishes the molecular weight.[23] The choice of a volatile solvent system (e.g., methanol or acetonitrile with a trace of formic acid) is critical to facilitate spray formation and ionization.[24][25] The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly characteristic isotopic pattern for any chlorine-containing ion, serving as a powerful diagnostic tool.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[25] A small amount of formic acid (0.1%) can be added to promote protonation.[24]

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[24]

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. Use a drying gas (N₂) to facilitate desolvation.[22]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation (MS/MS): If desired, select the molecular ion peak for collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS), which provides structural information from the fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion Peak ([M+H]⁺): The primary ion observed will be the protonated molecule. Given the molecular formula C₃H₄ClN₃, the key feature will be the isotopic signature of chlorine:

-

A peak at m/z 118.02 corresponding to the [C₃H₅³⁵ClN₃]⁺ ion.

-

A second peak at m/z 120.02 corresponding to the [C₃H₅³⁷ClN₃]⁺ ion.

-

The relative intensity of the m/z 118 to m/z 120 peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.

-

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur, and MS/MS analysis will reveal characteristic losses. Common fragmentation pathways for halogenated heterocycles involve the loss of the halogen or cleavage of the ring.[26][27] A likely initial fragmentation would be the loss of a chlorine radical, although this is more common in electron ionization (EI). Ring cleavage events, such as the loss of N₂ or HCN, are also possible fragmentation pathways for triazoles.

Table 4: Predicted Key Ions in ESI Mass Spectrum

| Ion | Formula | Calculated m/z | Predicted Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | [C₃H₅³⁵ClN₃]⁺ | 118.02 | 100% |

| [M+H+2]⁺ | [C₃H₅³⁷ClN₃]⁺ | 120.02 | ~33% |

Integrated Spectral Analysis Workflow

References

- 1. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. r-nmr.eu [r-nmr.eu]

- 10. rsc.org [rsc.org]

- 11. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 12. dspace.ncl.res.in [dspace.ncl.res.in]

- 13. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. agilent.com [agilent.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. Rutgers_MS_Home [react.rutgers.edu]

- 25. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. youtube.com [youtube.com]

- 27. scribd.com [scribd.com]

An In-depth Technical Guide to 5-chloro-1-methyl-1H-1,2,4-triazole (CAS: 56616-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-1H-1,2,4-triazole, identified by the CAS number 56616-99-0, is a heterocyclic organic compound of growing interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a five-membered triazole ring with a chlorine atom at the 5-position and a methyl group at the 1-position, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the characterization, synthesis, reactivity, and applications of this compound, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Structural Characterization

This compound is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the triazole ring, a known pharmacophore, and the reactive chloro substituent are key to its utility in synthetic chemistry. The triazole ring itself is capable of forming hydrogen bonds, which can influence its interactions with biological targets.[2]

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃ | [1][3] |

| Molecular Weight | 117.54 g/mol | [4][5] |

| Boiling Point | 235.2 ± 23.0 °C (Predicted) | [3] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 96.1 °C | [3] |

| pKa | 0.98 ± 0.10 (Predicted) | [3] |

| LogP | 0.46850 | [3] |

Synthesis of this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, often involving the cyclization of precursors containing the necessary nitrogen and carbon atoms. While specific, detailed protocols for the industrial synthesis of this compound are not extensively published in the public domain, a plausible synthetic approach can be extrapolated from general methods for creating substituted 1,2,4-triazoles.

A common strategy involves the cyclization of a thiosemicarbazide derivative. For this compound, the synthesis could conceptually begin with a methylated hydrazine derivative which is then reacted to form a substituted thiosemicarbazide, followed by cyclization and subsequent chlorination.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of 1,2,4-Triazole-3-thiols (A Precursor Scaffold)

This protocol describes a general method for synthesizing 1,2,4-triazole-3-thiols, which can be precursors to chloro-substituted triazoles.

-

Thiosemicarbazide Formation: Start with a suitable thiosemicarbazide or semicarbazide as the foundational material.

-

Intermolecular Cyclization: Subject the thiosemicarbazide to intermolecular cyclization in an alkaline medium.

-

Acidification: Following cyclization, acidify the reaction mixture to yield the 1,2,4-triazole-3-thiol.

-

Purification: The resulting solid is then purified, typically through recrystallization, to obtain the desired triazole thiol.

-

Chlorination: The thiol can then be converted to the corresponding chloro derivative through reaction with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the chloro substituent at the 5-position, which can undergo nucleophilic substitution reactions. This makes it a versatile building block for introducing the 1-methyl-1H-1,2,4-triazol-5-yl moiety into a variety of molecular scaffolds.[2]

Key Reactions and Applications

-

Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, to generate a library of substituted 1,2,4-triazole derivatives. This is a crucial reaction for the synthesis of novel bioactive compounds.

-

Fungicidal Activity: 1,2,4-triazole derivatives are a well-established class of fungicides used in agriculture.[6] They function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] this compound serves as a key intermediate in the synthesis of these potent antifungal agents.[2][6]

-

Medicinal Chemistry: The 1,2,4-triazole nucleus is present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[8] The ability to functionalize this compound makes it an attractive starting material for the discovery of new therapeutic agents.

Caption: Reactivity of this compound and its primary applications.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the methyl protons and the triazole ring protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, with characteristic absorption bands for the C-Cl and C=N bonds within the triazole ring.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its unique combination of a stable triazole core and a reactive chloro substituent makes it an important intermediate for the development of new fungicides and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to create novel and effective chemical entities.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. CAS 56616-99-0: this compound [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 95% | CAS: 56616-99-0 | AChemBlock [achemblock.com]

- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and electronics of 5-Chloro-1-methyl-1H-1,2,4-triazole

< An In-depth Technical Guide on the Molecular Structure and Electronics of 5-Chloro-1-methyl-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound with a five-membered ring containing three nitrogen atoms.[1] Its unique chemical properties, stemming from the presence of a chlorine atom and a methyl group, make it a compound of significant interest in pharmaceutical and agricultural applications. This guide provides a comprehensive analysis of its molecular structure, electronic properties, synthesis, and reactivity, offering valuable insights for professionals in drug development and materials science.

Molecular Structure and Spectroscopic Profile

The molecular formula of this compound is C₃H₄ClN₃, with a molecular weight of approximately 117.54 g/mol .[1][2][3][4] The core of the molecule is a 1,2,4-triazole ring, a five-membered aromatic heterocycle with two carbon and three nitrogen atoms.[5] This ring structure is known to exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert.[5][6] In this specific compound, a methyl group is attached at the N1 position, and a chlorine atom is substituted at the C5 position.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization: A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

| Technique | Expected Key Features |

| ¹H NMR | A singlet for the methyl protons (N-CH₃) and a singlet for the proton on the triazole ring (C3-H). |

| ¹³C NMR | Resonances for the methyl carbon and the two distinct carbon atoms of the triazole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds within the molecule.[7] |

| UV-Vis Spectroscopy | Absorption maxima characteristic of electronic transitions within the triazole ring.[7] |

Electronic Properties and Reactivity

The 1,2,4-triazole ring is inherently π-deficient due to the presence of three electronegative nitrogen atoms.[5][6] This electron deficiency is further amplified by the electron-withdrawing chlorine atom at the C5 position. Consequently, the carbon atoms in the ring are susceptible to nucleophilic attack.[5][6]

The electronic states of 1,2,4-triazoles have been studied using vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, providing insights into their ionization energies and excited states.[8] The N-methylation in 1-methyl-1,2,4-triazole significantly increases its volatility, facilitating gaseous spectroscopic analysis.[8] Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure, lipophilicity, and frontier orbitals of 1,2,4-triazole derivatives, which are crucial for predicting their reactivity and biological activity.[9]

The chlorine atom at the C5 position is a good leaving group, making this position reactive towards nucleophilic substitution. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of various functional groups to create a library of derivatives.[10]

Synthesis and Methodologies

The synthesis of 1,2,4-triazole derivatives can be achieved through several established methods. Common strategies include the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, which utilizes a mixture of amides and acyl hydrazides.[11]

A general synthetic pathway for this compound would likely involve the initial formation of a 1-methyl-1H-1,2,4-triazol-5-one or thione precursor, followed by a chlorination step.

References

- 1. CAS 56616-99-0: this compound [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound 95% | CAS: 56616-99-0 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

Tautomerism in Substituted 1,2,4-Triazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn governed by a subtle yet critical phenomenon: prototropic tautomerism. This guide provides a comprehensive exploration of tautomerism in substituted 1,2,4-triazoles, delving into the structural nuances of the primary tautomeric forms and the multifaceted factors that dictate their equilibrium. We will present a detailed examination of the key experimental and computational methodologies employed to characterize these tautomers, complete with field-proven protocols and an emphasis on the causal relationships that underpin experimental design. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of the 1,2,4-triazole scaffold in modern drug discovery.

The Dynamic Nature of the 1,2,4-Triazole Core: An Introduction to Tautomerism

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[2] In the realm of heterocyclic chemistry, and particularly for the 1,2,4-triazole ring, prototropic tautomerism plays a pivotal role in defining the molecule's chemical personality.[3] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers, distinguished by the position of the mobile proton on the nitrogen atoms of the ring.[4]

The significance of this tautomeric equilibrium cannot be overstated, especially in the context of drug development. Different tautomers of the same molecule possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity.[1] These properties are the very language of molecular recognition, governing how a drug molecule interacts with its biological target, such as an enzyme's active site or a cell surface receptor. Consequently, a thorough understanding and, where possible, control of the tautomeric preference of a 1,2,4-triazole-based lead compound is a cornerstone of rational drug design.[1]

dot

References

A Technical Guide to the Solubility of 5-Chloro-1-methyl-1H-1,2,4-triazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agricultural research. While specific experimental solubility data for this compound is not widely published, this document synthesizes key physicochemical principles, predictive insights based on analogous structures, and detailed experimental protocols to empower researchers in determining its solubility profile. The guide is structured to provide a foundational understanding of the factors governing solubility and to offer practical, field-proven methodologies for its empirical determination and analysis.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity for pharmaceutical or agrochemical applications. It dictates a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic or biological efficacy. This compound, a substituted triazole, belongs to a class of compounds known for their diverse biological activities.[1] A thorough understanding of its solubility in various organic solvents is paramount for advancing its study from the laboratory to practical applications. This guide will delve into the theoretical and practical aspects of determining the solubility of this specific triazole derivative.

Physicochemical Profile of this compound

The molecular structure of this compound provides clues to its expected solubility behavior. It is a white to off-white solid, and its key structural features include a polar triazole ring, a methyl group, and a chloro substituent.

| Property | Predicted Value/Observation | Implication for Solubility |

| Molecular Formula | C₃H₄ClN₃ | |

| Molecular Weight | 117.54 g/mol | |

| Physical State | White to off-white solid | |

| pKa | 0.98 ± 0.10 (Predicted) | The compound is a weak base. |

| LogP | 0.46850 (Predicted) | Indicates a degree of lipophilicity. |

| Hydrogen Bond Acceptors | 2 | Can interact with protic solvents. |

| Hydrogen Bond Donors | 0 | Limited ability to donate hydrogen bonds. |

Table 1: Predicted physicochemical properties of this compound.

The presence of the triazole ring with its nitrogen atoms suggests that this compound is likely to be soluble in polar organic solvents.[1] The methyl group adds a degree of nonpolar character, while the chlorine atom can participate in dipole-dipole interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.

Solvent Polarity

Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., methanol, ethanol, isopropanol) can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide) have dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between the solvent and the chloro and triazole moieties of the solute should promote solubility.

-

Nonpolar Solvents (e.g., hexane, toluene) lack significant dipole moments and are unlikely to be effective solvents for this polar compound.

Comparative Analysis with Analogous Structures

The solubility of the parent compound, 1H-1,2,4-triazole, has been studied in various organic solvents. It is soluble in water and also shows good solubility in ethanol, methanol, and acetone.[2] The methylated analog, 1-methyl-1,2,4-triazole, is also soluble in water and many organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO). The introduction of a chlorine atom in the 5-position is expected to slightly increase the molecule's lipophilicity and molecular weight, which might lead to a modest decrease in solubility in highly polar solvents compared to its unsubstituted counterparts, while potentially increasing its solubility in less polar organic solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a combination of established methodologies. The following sections provide detailed protocols.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the accurate quantification of this compound in the saturated solvent samples.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for triazole derivatives. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.

-

Detection: Monitor the UV absorbance at the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations by interpolating their peak areas from the calibration curve.

Diagram of the HPLC Quantification Workflow

Caption: Workflow for the quantification of dissolved solute by HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Solvent | Classification | Predicted Solubility | Experimental Solubility (mg/mL or mol/L) | Temperature (°C) |

| Methanol | Polar Protic | High | To be determined | 25 |

| Ethanol | Polar Protic | High | To be determined | 25 |

| Isopropanol | Polar Protic | Moderate to High | To be determined | 25 |

| Acetone | Polar Aprotic | High | To be determined | 25 |

| Acetonitrile | Polar Aprotic | High | To be determined | 25 |

| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined | 25 |

| Dichloromethane (DCM) | Slightly Polar | Low to Moderate | To be determined | 25 |

| Toluene | Nonpolar | Low | To be determined | 25 |

| Hexane | Nonpolar | Very Low | To be determined | 25 |

Table 2: Template for presenting the solubility data of this compound in various organic solvents.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties and the behavior of analogous compounds allows for a reasoned prediction of its solubility profile. This guide provides the theoretical foundation and detailed, actionable experimental protocols necessary for researchers to empirically determine the solubility of this compound in a range of organic solvents. The systematic application of the described shake-flask method coupled with a validated HPLC quantification technique will yield reliable and reproducible data, which is essential for the informed progression of research and development involving this compound.

References

Unlocking the Agro-Chemical Potential of 5-Chloro-1-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Core - A Scaffold of Versatile Biological Activity

The 1,2,4-triazole ring system is a cornerstone in the development of a vast array of biologically active compounds, demonstrating remarkable versatility across pharmaceutical and agrochemical sectors.[1] This five-membered heterocyclic nucleus is a privileged scaffold, integral to numerous clinically significant drugs and a wide spectrum of pesticides.[1][2] The inherent chemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal framework for the design of potent and selective bioactive molecules.[3]

In the realm of agriculture, 1,2,4-triazole derivatives are celebrated for their broad-spectrum fungicidal, herbicidal, and insecticidal activities.[4][5][6] This guide focuses on a specific, yet under-explored derivative: 5-Chloro-1-methyl-1H-1,2,4-triazole . While direct literature on this compound is sparse, this document will provide an in-depth analysis of its potential biological activities by extrapolating from the well-established structure-activity relationships (SAR) of closely related analogs. We will delve into a plausible synthetic pathway, explore its potential as a fungicide, herbicide, and insecticide, and provide detailed experimental protocols for its biological evaluation.

Plausible Synthetic Pathway

A likely multi-step synthesis of this compound can be postulated based on established methodologies for the synthesis of substituted 1,2,4-triazoles. The proposed pathway involves the initial formation of the 1,2,4-triazole ring, followed by methylation and subsequent chlorination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Synthesis of 1H-1,2,4-triazole: A common method involves the reaction of hydrazine with an excess of formamide under heating. This reaction proceeds via the formation of intermediate hydrazides which then cyclize to form the 1,2,4-triazole ring.

-

Methylation of 1H-1,2,4-triazole: The resulting 1H-1,2,4-triazole can be N-methylated using a suitable methylating agent such as methyl iodide in the presence of a base like sodium hydride (NaH) in an appropriate solvent (e.g., DMF). This reaction typically yields a mixture of 1-methyl and 4-methyl isomers, which would require separation.

-

Chlorination of 1-Methyl-1H-1,2,4-triazole: The separated 1-methyl-1H-1,2,4-triazole can then be chlorinated at the 5-position. This can be achieved using a variety of chlorinating agents, such as sulfuryl chloride (SO2Cl2). The reaction conditions would need to be carefully controlled to ensure selective chlorination at the desired position.

Potential Biological Activities

Potential Fungicidal Activity

Mechanism of Action: The primary mode of action for the vast majority of triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately inhibiting fungal growth.

Caption: Postulated fungicidal mechanism of action.

Structure-Activity Relationship (SAR) Insights:

-

1,2,4-Triazole Core: The presence of the 1,2,4-triazole ring is essential for binding to the heme iron of the CYP51 enzyme.

-

Chloro Substituent: Halogen atoms, particularly chlorine and fluorine, on aromatic or heterocyclic rings of triazole fungicides are often associated with enhanced antifungal activity.[7] The presence of a chloro group on the triazole ring of this compound could potentially increase its binding affinity to the target enzyme.

-

Methyl Substituent: The N-1 substitution is a common feature in many commercial triazole fungicides. The methyl group in the 1-position is expected to contribute to the overall lipophilicity of the molecule, which can influence its uptake and transport to the site of action within the fungal cell.

Comparative Activity Data of Related Triazoles:

| Compound | Target Fungi | EC50 (mg/L) | Reference |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | [4] |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phytophthora infestans | 0.46 | [4] |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 | [4] |

| Difenoconazole (Commercial Fungicide) | Sclerotinia sclerotiorum | Comparable to test compounds | [4] |

Based on these considerations, this compound is predicted to exhibit significant fungicidal activity.

Potential Herbicidal Activity

Mechanism of Action: The herbicidal mechanisms of triazole derivatives are more diverse than their fungicidal actions. Some triazoles are known to inhibit specific plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Others can interfere with pigment biosynthesis or disrupt other vital metabolic pathways.

Structure-Activity Relationship (SAR) Insights:

-

Triazole Core: The triazole ring is a common feature in several classes of herbicides.

-

Substituent Effects: The nature and position of substituents on the triazole ring and any attached side chains play a critical role in determining the herbicidal activity and selectivity. For instance, in a study of 1,2,4-triazole derivatives containing a pyrazole moiety, specific substitutions led to significant herbicidal activity against lettuce and bentgrass.[4] Another study on N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide derivatives, analogs of the herbicide Cafenstrole, showed that certain substitutions resulted in over 90% growth inhibition of cucumber and semen euphorbiae.[8]

Comparative Activity Data of Related Triazoles:

| Compound | Target Weed | Inhibition (%) | Concentration | Reference |

| Compound 6f (a triazole derivative with a pyrazole moiety) | Lettuce & Bentgrass | 80 | Not specified | [4] |

| Compound 6g (a triazole derivative with a pyrazole moiety) | Lettuce & Bentgrass | 80 | Not specified | [4] |

| Compound C6 (a selenium-containing triazole) | Cucumber & Semen euphorbiae | >90 | 1.875 µg/mL | [8] |

Given the known herbicidal potential of the 1,2,4-triazole scaffold, this compound warrants investigation for its phytotoxic properties.

Potential Insecticidal Activity

Mechanism of Action: The insecticidal activity of triazole derivatives is less common than their fungicidal and herbicidal properties. However, some triazoles have been shown to act on the insect nervous system, potentially as modulators of neurotransmitter receptors.

Structure-Activity Relationship (SAR) Insights:

-

Structural Modifications: Studies on novel 1,2,4-triazole derivatives have shown that specific substitutions can lead to significant insecticidal activity. For example, certain trifluoroacetyl-containing 1,2,4-triazoles exhibited high activity against Nilaparvata lugens.[6] Another study on 1,2,4-triazoles with an amidine moiety found that the length and size of the alkyl group on the triazole skeleton significantly impacted insecticidal activity against Aphis gossypii.[9]

Comparative Activity Data of Related Triazoles:

| Compound | Target Insect | Activity (%) | Concentration (mg/L) | Reference |

| Compound 4-1 (chloropyridine substituent) | Nilaparvata lugens | 93.5 | 100 | [6] |

| Compound 4-2 (chlorothiazole substituent) | Nilaparvata lugens | 94.1 | 100 | [6] |

| Compound 4-19 (benzyl and isopropyl substituents) | Nilaparvata lugens | 95.5 | 100 | [6] |

While less predictable than its fungicidal and herbicidal potential, the structural features of this compound suggest that it could possess insecticidal properties, making it a candidate for screening against various insect pests.

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Caption: Workflow for in vitro antifungal susceptibility testing.

Step-by-Step Protocol:

-

Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a series of two-fold serial dilutions of the stock solution with a suitable broth medium (e.g., RPMI-1640) to achieve a range of desired test concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in the broth medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (fungus in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.

Herbicidal Activity Screening (Whole Plant Assay)

This protocol outlines a basic method for assessing the pre- and post-emergence herbicidal activity of the test compound.

Caption: Workflow for pre- and post-emergence herbicidal activity screening.

Step-by-Step Protocol:

-

Plant Material: Use seeds of common monocotyledonous and dicotyledonous weeds (e.g., ryegrass, barnyard grass, morning glory, velvetleaf).

-

Pre-emergence Application: a. Sow seeds in pots filled with a standard potting mix. b. Prepare a solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. c. Apply the test solution evenly to the soil surface. d. Place the pots in a greenhouse and water as needed. e. After a set period (e.g., 14-21 days), assess the percentage of seed germination and the health of any emerged seedlings compared to untreated controls.

-

Post-emergence Application: a. Grow seedlings to a specific stage (e.g., 2-3 leaf stage). b. Apply the test solution as a foliar spray until runoff. c. Return the plants to the greenhouse. d. After a set period (e.g., 7-14 days), visually assess the degree of plant injury (e.g., chlorosis, necrosis, stunting) and measure the reduction in fresh or dry weight compared to untreated controls.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the contact toxicity of a compound to leaf-feeding insects.

Caption: Workflow for the leaf-dip insecticidal bioassay.

Step-by-Step Protocol:

-

Test Insects: Use a susceptible laboratory strain of a relevant insect pest (e.g., diamondback moth larvae, aphids).

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a small amount of a non-ionic surfactant.

-

Leaf Treatment: Excised leaves or leaf discs from a suitable host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds).

-

Drying: The treated leaves are allowed to air-dry completely.

-

Exposure: The dried leaves are placed in petri dishes or other suitable containers, and a known number of test insects are introduced.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: The number of dead insects is recorded at regular intervals (e.g., 24, 48, and 72 hours). The data can be used to calculate the lethal concentration (LC50) value.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, a comprehensive analysis based on the well-established biological activities of the 1,2,4-triazole scaffold and the known effects of chloro and methyl substitutions strongly suggests its potential as a valuable agrochemical. Its structural features point towards promising fungicidal activity, with plausible herbicidal and insecticidal properties also warranting investigation. The synthetic pathway proposed herein is based on robust and well-documented chemical transformations, providing a clear route for its synthesis and subsequent biological evaluation. The detailed experimental protocols provided in this guide offer a solid framework for researchers to systematically explore the full potential of this intriguing molecule. Further investigation into this compound is highly encouraged, as it may lead to the development of novel and effective solutions for crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Reactivity profile of 5-Chloro-1-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-1-methyl-1H-1,2,4-triazole

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern—a reactive chloro group at the C5 position and a methyl group at the N1 position—confers a distinct and highly valuable reactivity profile. The electron-deficient nature of the 1,2,4-triazole ring system activates the C5 position for a range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these core reactivities, offering field-proven insights into reaction mechanisms, experimental design, and practical applications for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with broad-spectrum biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its prevalence stems from its unique physicochemical characteristics: metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups, which together contribute to favorable pharmacokinetic profiles.[2][3] this compound (CAS 56616-99-0) serves as a versatile precursor, where the chloro substituent acts as an excellent leaving group, enabling the facile introduction of diverse functional groups to build molecular complexity and modulate biological activity.[4][5]

Core Reactivity Profile: A Dichotomy of Substitution and Cross-Coupling

The reactivity of this compound is dominated by two principal pathways at the C5 position: Nucleophilic Aromatic Substitution (SNA_r_) and transition metal-catalyzed cross-coupling. The choice between these pathways is dictated by the nature of the incoming nucleophile and the desired final structure.

Nucleophilic Aromatic Substitution (SNA_r_): The Direct Displacement Pathway

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack.[6] The presence of the chloro group at C5 provides a leaving group for a classic addition-elimination SNA_r_ mechanism. This pathway is particularly effective for strong nucleophiles.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic C5 carbon, breaking the aromaticity of the triazole ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA_r_).

-

C-N Bond Formation (Amination): Reactions with primary or secondary amines are fundamental for creating libraries of potential drug candidates. These reactions are typically performed in a polar aprotic solvent like DMF or DMSO, often with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HCl byproduct. The use of less nucleophilic aromatic amines can be challenging via this method, sometimes requiring harsher conditions.[7]

-

C-O Bond Formation (Etherification): Alkoxides and phenoxides readily displace the chloride to form the corresponding ethers. The reaction is typically driven by preparing the alkoxide in situ using a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF.[8]

-

C-S Bond Formation (Thioetherification): Thiols are excellent nucleophiles and react smoothly with this compound, often in the presence of a base like potassium carbonate in a solvent like acetone or DMF, to yield 5-thioether derivatives.[9][10] These sulfur-linked triazoles are themselves valuable intermediates and biologically active compounds.[11]

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For weaker nucleophiles or for the direct formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions have revolutionized synthetic chemistry by offering unparalleled scope and functional group tolerance.

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)-C(sp²) bonds, reacting the chloro-triazole with an organoboron reagent (boronic acid or ester).[12][13] This reaction is a cornerstone of modern drug discovery for assembling biaryl structures.

Causality in Experimental Design: The success of a Suzuki coupling hinges on the precise interplay of its components.[14]

-

Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of phosphine ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle.

-

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Water can aid in dissolving the base and boronic acid, accelerating the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful alternative to SNA_r_ for coupling amines, particularly when dealing with less nucleophilic or sterically hindered amines.[15][16] The reaction employs a palladium catalyst with specialized, bulky electron-rich phosphine ligands.

Causality in Experimental Design:

-

Ligand Choice: The ligand (e.g., XPhos, SPhos, RuPhos) is arguably the most critical component. Its steric bulk promotes the reductive elimination step—the final, product-forming step—while its electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center.[17]

-

Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) is required to deprotonate the amine, forming the amide which then coordinates to the palladium center.[18]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic intermediates.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Summary of Reactivity

The following table summarizes the key transformations for this compound, providing a comparative overview of reaction conditions.

| Reaction Type | Reagent/Nucleophile | Catalyst/Base | Typical Solvent | Product Class |

| SNA_r_ Amination | Primary/Secondary Amine | K₂CO₃ or DIPEA | DMF, DMSO | 5-Amino-1-methyl-triazoles |

| SNA_r_ Etherification | Alcohol (ROH) | NaH | THF, DMF | 5-Alkoxy-1-methyl-triazoles |

| SNA_r_ Thioetherification | Thiol (RSH) | K₂CO₃ | Acetone, DMF | 5-Thioether-1-methyl-triazoles |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 5-Aryl/Alkyl-1-methyl-triazoles |

| Buchwald-Hartwig Amination | Amine (RNH₂) | Pd₂(dba)₃, XPhos / NaOtBu | Toluene, Dioxane | 5-Amino-1-methyl-triazoles |

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating, providing clear steps and rationale for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

Objective: To synthesize 4-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine.

Methodology:

-

Inert Atmosphere: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.17 g, 10 mmol).

-

Reagent Addition: Add potassium carbonate (2.07 g, 15 mmol) and 20 mL of anhydrous Dimethylformamide (DMF).

-

Nucleophile Addition: Add morpholine (1.05 mL, 12 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). Causality: The elevated temperature is necessary to overcome the activation energy for the addition-elimination sequence. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, preventing protonation of the morpholine nucleophile.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-(4-methoxyphenyl)-1-methyl-1H-1,2,4-triazole.

Methodology:

-